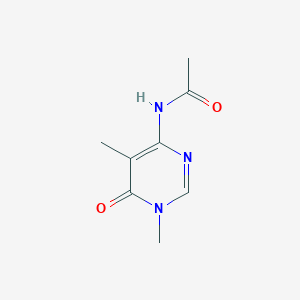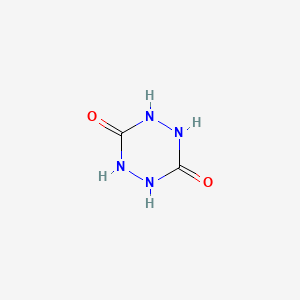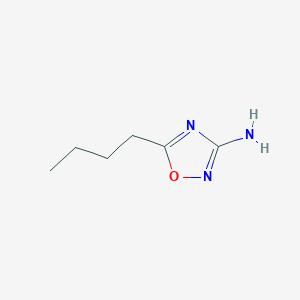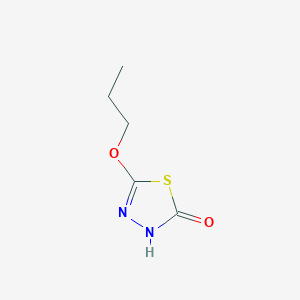
5-Propoxy-1,3,4-thiadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propoxy-1,3,4-thiadiazol-2(3H)-one is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Propoxy-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The propoxy group or other substituents on the thiadiazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Applications De Recherche Scientifique
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules and materials.
Biology: Thiadiazole derivatives, including 5-Propoxy-1,3,4-thiadiazol-2(3H)-one, have shown potential as antimicrobial and antifungal agents.
Medicine: Research has explored the compound’s potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound may be used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Propoxy-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects can be attributed to its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial or fungal metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-1,3,4-thiadiazol-2(3H)-one
- 5-Ethoxy-1,3,4-thiadiazol-2(3H)-one
- 5-Butoxy-1,3,4-thiadiazol-2(3H)-one
Uniqueness
Compared to similar compounds, 5-Propoxy-1,3,4-thiadiazol-2(3H)-one may exhibit unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C5H8N2O2S |
|---|---|
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
5-propoxy-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O2S/c1-2-3-9-5-7-6-4(8)10-5/h2-3H2,1H3,(H,6,8) |
Clé InChI |
PUNAHNMOIHUWDK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NNC(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13105845.png)



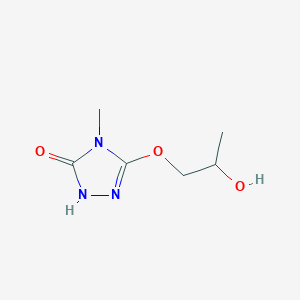

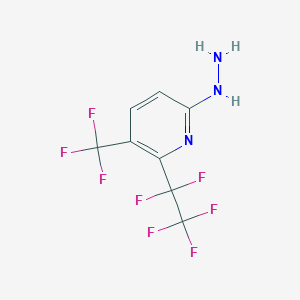

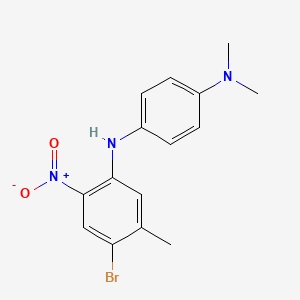
![2-(1-Ethyl-1,4,5,6-tetrahydropyrimidin-2-yl)benzo[d]oxazole](/img/structure/B13105888.png)
